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# In-Depth Toxicological Profile of 4-Chloro-2methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for **4-Chloro-2-methylaniline** (CAS No. 95-69-2), a compound recognized for its carcinogenic potential. The information herein is compiled to support research, safety assessment, and drug development activities.

## **Acute Toxicity**

**4-Chloro-2-methylaniline** exhibits significant acute toxicity through oral, dermal, and inhalation routes of exposure. Toxic effects include methemoglobinemia, characterized by a bluish tint to the skin, lips, and nails, as well as central nervous system effects such as ataxia and tremors.

Table 1: Acute Toxicity of 4-Chloro-2-methylaniline



Test Type	Species	Route of Exposure	Dose/Conce ntration	Toxic Effects	Reference
LD50	Rat	Oral	1058 mg/kg	Details not reported other than lethal dose value.	[1]
LD50 (ATE)	Not Specified	Oral	100 mg/kg	Toxic if swallowed.	[2]
LDLo	Cat	Subcutaneou s	310 mg/kg	Behavioral (ataxia), Gastrointestin al (nausea or vomiting), Blood (methemoglo binemia- carboxyhemo globin).	[1]
LD50	Wild Bird	Oral	75 mg/kg	Details not reported other than lethal dose value.	[1]
LD50 (ATE)	Not Specified	Dermal	300 mg/kg	Toxic in contact with skin.	[2]
LC50/4 h (ATE)	Not Specified	Inhalation	0.5 mg/l	Toxic if inhaled.	[2]
LD50	Mouse (male)	Intraperitonea I	720 mg/kg bw	Not specified.	[3]
LD50	Mouse (female)	Intraperitonea I	680 mg/kg bw	Not specified.	[3]



LD50	Rat (male)	Intraperitonea	560 mg/kg bw	Not specified.	[3]
LD50	Rat (female)	Intraperitonea I	700 mg/kg bw	Not specified.	[3]

ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50% kill; LDLo: Lowest published lethal dose.

#### **Chronic Toxicity and Carcinogenicity**

Long-term exposure to **4-Chloro-2-methylaniline** has been demonstrated to be carcinogenic in animal models. It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP). The primary target organs for carcinogenicity in mice are the blood vessels, leading to the formation of hemangiomas and hemangiosarcomas.[4][5][6]

Table 2: Carcinogenicity of **4-Chloro-2-methylaniline** Hydrochloride in Mice (NCI Bioassay)



Species/S train	Sex	Route	Dosing Regimen	Duration	Key Findings	Referenc e
B6C3F1 Mice	Male	Oral (in feed)	3,750 or 15,000 ppm	99 weeks	Increased incidence of hemangios arcomas and hemangio mas.	[7]
B6C3F1 Mice	Female	Oral (in feed)	1,250 or 5,000 ppm	92 weeks	Increased incidence of hemangios arcomas and hemangio mas.	[7]

In contrast to the findings in mice, the same NCI bioassay did not find evidence of carcinogenicity in F344 rats under the conditions of the study.[7]

### Genotoxicity

**4-Chloro-2-methylaniline** has shown evidence of genotoxic potential in various in vitro and in vivo assays. It can bind covalently to macromolecules such as DNA, RNA, and proteins, indicating its potential to initiate mutagenesis and carcinogenesis.[3][8]

Table 3: Genotoxicity of 4-Chloro-2-methylaniline

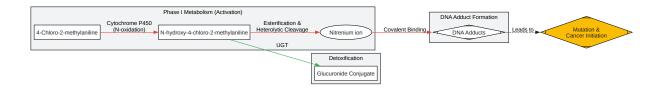


Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium TA100, TA98	With S9	Single positive results	[3]
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium TA1535	Without S9	Single positive results	[3]
Bacterial Reverse Mutation Assay (Ames Test)	Various Salmonella strains	With and without S9	Generally negative	[3]
In vitro Chromosomal Aberration Test	Not Specified	Not Specified	Suspected of causing genetic defects	[2]

#### **Metabolism and Mechanism of Action**

The carcinogenicity of **4-Chloro-2-methylaniline** is linked to its metabolic activation. The proposed pathway involves N-oxidation to form N-hydroxy-**4-chloro-2-methylaniline**, a reactive intermediate. This is followed by further reactions to yield ultimate carcinogens that can form adducts with DNA. This metabolic activation is primarily mediated by cytochrome P450 enzymes in the liver.





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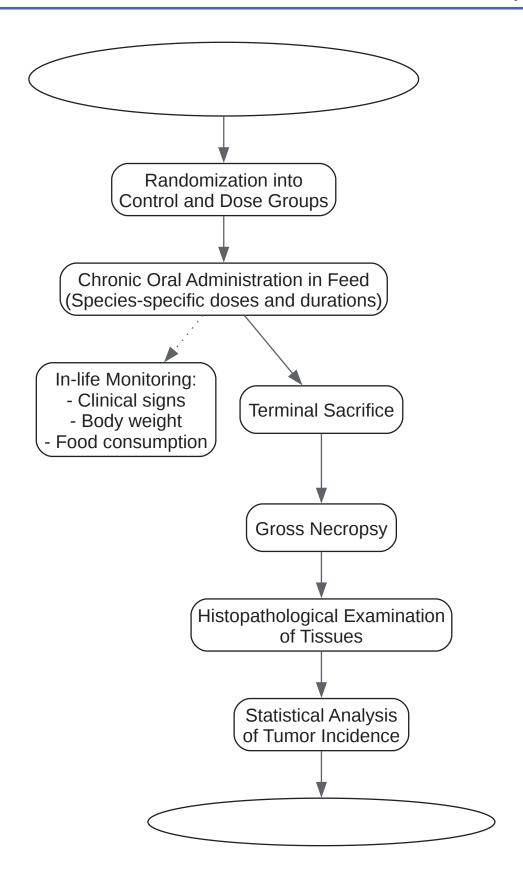
Caption: Proposed metabolic activation pathway of **4-Chloro-2-methylaniline**.

# Experimental Protocols NCI Carcinogenicity Bioassay (Oral in Feed)

A bioassay for the possible carcinogenicity of 4-chloro-o-toluidine hydrochloride was conducted by administering the test chemical in feed to F344 rats and B6C3F1 mice.[7]

- Test Animals: Groups of 50 rats of each sex and 50 mice of each sex were used. Matched controls consisted of 20 untreated animals of each species and sex.
- Dosing:
  - Rats: 1,250 or 5,000 ppm in the diet for 107 weeks.
  - Mice (males): 3,750 or 15,000 ppm in the diet for 99 weeks.
  - Mice (females): 1,250 or 5,000 ppm in the diet for 92 weeks.
- Observation: All surviving animals were killed at the end of the administration period. A
  comprehensive histopathological examination was performed on all animals.
- Endpoint: The incidence of tumors in various organs was the primary endpoint.





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Caption: Generalized workflow for a carcinogenicity bioassay.

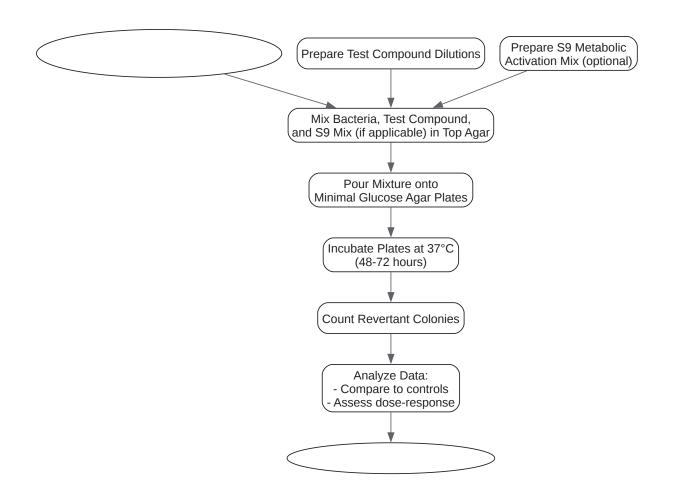


#### **Bacterial Reverse Mutation Assay (Ames Test)**

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to produce histidine and thus grow on a histidine-free medium.

- Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA are commonly used.
- Method: The plate incorporation method is frequently employed. Bacteria, the test substance
  at various concentrations, and, if required, a metabolic activation system (S9 mix from rat
  liver) are combined in molten top agar and poured onto minimal glucose agar plates.
- Incubation: Plates are incubated for 48-72 hours at 37°C.
- Endpoint: The number of revertant colonies (colonies that have undergone reverse mutation)
  is counted. A significant, dose-dependent increase in the number of revertant colonies
  compared to the negative control indicates a mutagenic effect.
- Controls: Both positive and negative (vehicle) controls are run concurrently to ensure the validity of the test.





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Caption: Workflow for the Ames Bacterial Reverse Mutation Assay.

## **Reproductive and Developmental Toxicity**



There is a lack of comprehensive studies specifically investigating the reproductive and developmental toxicity of **4-Chloro-2-methylaniline**. Further research in this area is warranted to fully characterize its toxicological profile.

#### **Human Health Effects**

In humans, acute exposure to **4-Chloro-2-methylaniline** can lead to hemorrhagic cystitis, a condition characterized by bladder inflammation and hematuria (blood in the urine).[5] Epidemiological studies of workers exposed to this chemical have provided limited evidence of its carcinogenicity in humans.[9]

This document is intended for informational purposes for a professional audience and should not be used for self-diagnosis or treatment. Always refer to comprehensive safety data sheets and established safety protocols when handling this chemical.

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